
JAK3i
説明
JAK3i is a selective covalent inhibitor of JAK3 kinase activity. It reveals two distinct temporal waves of STAT5 phosphorylation and more potently targets the second wave, which is required for cell cycle progression and T cell proliferation.
科学的研究の応用
Autoimmune Diseases
JAK3 inhibitors have shown promising results in treating autoimmune diseases such as rheumatoid arthritis (RA), alopecia areata, and atopic dermatitis.
- Rheumatoid Arthritis : Research indicates that selective JAK3 inhibitors can effectively block inflammatory pathways without affecting hematopoiesis. For instance, the novel inhibitor Z583 demonstrated a potent inhibition of JAK3 with an IC50 of 0.1 nM, significantly reducing inflammatory responses in RA models while sparing blood cell production .
- Alopecia Areata : In preclinical models, JAK3 inhibition has been shown to reverse disease symptoms by preventing T cell proliferation and infiltration into affected tissues. Studies have indicated that both systemic and topical delivery of JAK3-selective inhibitors can induce hair regrowth and decrease inflammation associated with alopecia areata .
Cancer Immunotherapy
JAK3 inhibitors are also being explored in cancer treatment, particularly for enhancing T-cell responses against tumors.
- Solid Tumors : A study demonstrated that low-dose chronic administration of a specific JAK3 inhibitor improved T-cell responses and reduced tumor load in mouse models of solid cancer. This suggests that JAK3 inhibition can enhance the efficacy of immunotherapies when combined with cellular or peptide vaccines .
- Combination Therapies : The potential for JAK3 inhibitors to be used alongside other immunotherapeutic strategies is significant. For example, low-dose JAK3 inhibition has been shown to synergize with vaccines to further decrease tumor burden compared to either treatment alone .
Mechanistic Insights
The mechanism by which JAK3 inhibitors exert their effects involves the blockade of signaling pathways initiated by γc cytokines, leading to decreased activation and proliferation of T cells involved in autoimmune processes. This selectivity minimizes off-target effects often seen with broader-spectrum JAK inhibitors.
Research Findings
Recent studies have utilized advanced methodologies such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations to identify and optimize new JAK3 inhibitors. For instance:
- QSAR Models : A comprehensive study developed QSAR models for predicting the activity of various heterocyclic compounds against JAK1 and JAK3, leading to the identification of promising candidates for further development .
- Pharmacokinetic Properties : Selected compounds demonstrated favorable pharmacokinetic profiles, including high gastrointestinal absorption and ability to penetrate the blood-brain barrier, which is essential for treating central nervous system-related conditions .
Case Studies
化学反応の分析
Covalent Binding Mechanism
JAK3i forms an irreversible covalent bond with Cys905 in murine JAK3 (Cys909 in human JAK3) via a Michael addition reaction . This reaction involves the electrophilic acrylamide group of this compound reacting with the nucleophilic thiol group (-SH) of the cysteine residue . Key steps include:
-
Nucleophilic attack : The cysteine thiolate attacks the β-carbon of the acrylamide group.
-
Formation of a thioether bond : A stable covalent adduct is created, blocking ATP binding and kinase activity .
This mechanism is confirmed by:
-
Mass spectrometry : Identified a modified peptide (LVMEYLPSGC*LR) with adduct mass corresponding to this compound .
-
Mutagenesis studies : Substituting Cys905 with serine (C905S) renders JAK3 resistant to inhibition (>1,000-fold shift in IC50) .
Structural Interactions Stabilizing Covalent Binding
This compound’s selectivity and potency arise from complementary non-covalent interactions:
These interactions ensure precise alignment of the acrylamide warhead with Cys905/909 .
Selectivity Profile
This compound exhibits >3,000-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 due to:
-
Unique cysteine residue : Other JAK isoforms have serine at this position .
-
Kinase panel screening : Minimal inhibition of TEC-family kinases (e.g., BTK, ITK) at physiologically relevant concentrations .
Kinase | IC50 (nM) | Selectivity vs. JAK3 |
---|---|---|
JAK3 | 47 | 1 |
JAK1 | >140,000 | >3,000 |
BTK | ~2,350 | ~50 |
Impact on Downstream Signaling
This compound’s covalent inhibition disrupts two phases of IL-2 receptor signaling:
-
Early phase (0–2 hours) : Blocks STAT5 phosphorylation (IC50 = 47 nM) .
-
Late phase (2–8 hours) : Prevents cyclin D3/E1 induction and retinoblastoma (Rb) phosphorylation, halting cell cycle progression .
Synthetic Methodology
The synthesis of this compound derivatives involves:
-
Core scaffold modification : Pyrrolopyrimidine or pyrazolopyrimidine rings for ATP-binding pocket compatibility .
-
Electrophilic warhead introduction : Acrylamide groups are appended to enable covalent bonding .
-
Selectivity optimization : Substituents like methoxyethyl chains improve kinase specificity .
Irreversibility Confirmation
-
Washout experiments : this compound’s effects persist after compound removal, confirming irreversible binding .
-
Jump dilution assays : No recovery of JAK3 activity post-inhibition .
Off-Target Reactivity
This compound shows minimal reactivity with non-target cysteines:
特性
CAS番号 |
1918238-72-8 |
---|---|
分子式 |
C18H15FN4O3 |
分子量 |
354.34 |
IUPAC名 |
Ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22) |
InChIキー |
KNLROUBMVYVLGX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC2=NC=NC(C3=CC(NC(C=C)=O)=CC=C3F)=C21)OCC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JAK3i; JAK 3i; JAK-3i; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。